molecular formula C19H23F3N6O B6460831 4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549053-99-6

4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No. B6460831
CAS RN: 2549053-99-6
M. Wt: 408.4 g/mol
InChI Key: GCYQMGRVGNNMGY-UHFFFAOYSA-N
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Description

The compound “4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine” is a complex organic molecule. It contains several functional groups including a trifluoromethyl group, a pyridine ring, a piperazine ring, and a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethylpyridine (TFMP) derivatives, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group, the pyridine ring, the piperazine ring, and the pyrimidine ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could impact the compound’s polarity, solubility, and stability .

Scientific Research Applications

Medicinal Chemistry

Heterocyclic compounds, including the one , play a vital role in medicinal chemistry . They are found in more than 90% of medicines developed after obtaining a thorough scientific understanding of the biological system .

Anticancer Applications

Many heterocyclic compounds have shown anticancer properties . Given the structural similarity, it’s possible that “4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine” could also have potential anticancer applications.

Antiviral Applications

Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities . This suggests potential antiviral applications for the compound .

Antibacterial Applications

Heterocyclic compounds have been used as antibacterial agents . Therefore, “4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine” might also have antibacterial properties.

Anti-inflammatory Applications

Some heterocyclic compounds have been explored for their potent anti-inflammatory action . This suggests that the compound could potentially be used in anti-inflammatory treatments.

Antioxidant Applications

Heterocyclic compounds are also used as antioxidants . This suggests that “4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine” could potentially have antioxidant properties.

Mechanism of Action

Target of Action

Similar compounds with trifluoromethylpyridine motifs have been used in the pharmaceutical industry as key structural motifs in active pharmaceutical ingredients . These compounds are thought to interact with various targets depending on their specific structures and functional groups .

Mode of Action

It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways depending on their specific structures and functional groups .

Pharmacokinetics

A compound with a similar structure, flumatinib, was found to be predominantly metabolized by amide bond cleavage to yield two corresponding hydrolytic products . The parent drug flumatinib was the main form recovered in human plasma, urine, and feces . The main metabolites of flumatinib in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis .

Result of Action

Compounds with similar structures have been found to have various effects depending on their specific structures and functional groups .

Action Environment

It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may be influenced by various environmental factors.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields such as pharmaceuticals and agrochemicals, investigating its biological activity, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-[4-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O/c1-14-12-17(25-18(24-14)28-8-10-29-11-9-28)27-6-4-26(5-7-27)16-3-2-15(13-23-16)19(20,21)22/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYQMGRVGNNMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

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